1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
37611-57-7 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-ethyl-7-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c1-3-14-7-10(13(16)17)12(15)9-5-4-8(18-2)6-11(9)14/h4-7H,3H2,1-2H3,(H,16,17) |
InChI Key |
MUMNMOSEQLEZMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enamine Intermediate Formation
The reaction of 7-methoxy-2-aminobenzoic acid with diethyl ethoxymethylenemalonate in refluxing ethanol produces an enamine intermediate. This step typically achieves 85–90% yield under anhydrous conditions, with the ethoxy group facilitating nucleophilic attack at the carbonyl carbon.
Key reaction parameters :
-
Temperature: 80–100°C
-
Solvent: Ethanol or dimethylformamide (DMF)
-
Catalyst: None required (self-condensation)
Cyclization to Quinolone Core
The enamine undergoes thermally induced cyclization at 180–200°C to form the ethyl 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate. Traditional reflux methods require 6–8 hours, while microwave-assisted synthesis reduces this to 15–20 minutes with comparable yields.
Microwave optimization data :
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Time (min) | 360 | 20 |
| Yield (%) | 78 | 82 |
| Purity (HPLC, %) | 92 | 95 |
N1-Ethylation and Hydrolysis
The unsubstituted nitrogen at position 1 undergoes alkylation using ethyl iodide in the presence of potassium carbonate. Subsequent hydrolysis of the ethyl ester with 2N NaOH at reflux yields the target carboxylic acid.
Critical control points :
-
Alkylation temperature: 50–60°C (prevents O-ethylation byproducts)
-
Hydrolysis duration: 2 hours (prolonged exposure degrades methoxy group)
Microwave-Assisted One-Pot Synthesis
Modern adaptations leverage microwave technology to streamline synthesis. A representative protocol involves:
Single-Vessel Reaction Sequence
-
Condensation : 7-Methoxyaniline reacts with diethyl ethoxymethylenemalonate under microwave irradiation (80°C, 1 minute)
-
Cyclization : Temperature escalation to 240°C for 2 minutes induces ring closure
-
In-situ Alkylation : Addition of ethyl bromide and tetrabutylammonium bromide (phase-transfer catalyst) at 100°C for 5 minutes
Advantages over classical methods :
-
Total reaction time: <10 minutes
-
Overall yield improvement: 12–15%
-
Reduced formation of dehydrated byproducts (<2% vs. 8–10% in reflux)
Industrial-Scale Production Considerations
Commercial manufacturing requires balancing efficiency with regulatory compliance. A patented continuous flow process demonstrates scalability:
Flow Reactor Configuration
-
Stage 1 : Microreactor for enamine formation (residence time: 3 minutes)
-
Stage 2 : Tubular reactor for cyclization (220°C, pressure: 15 bar)
-
Stage 3 : Packed-bed column for ethylation (ethyl gas/liquid segmented flow)
Productivity metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Daily output (kg) | 8.2 | 24.7 |
| Solvent consumption | 120 L/kg | 45 L/kg |
| Energy cost | $18/kg | $9/kg |
Analytical Characterization Protocols
Verification of structural integrity employs multimodal techniques:
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection (λ=254 nm) achieves baseline separation using:
-
Column: C18, 5μm, 250×4.6 mm
-
Mobile phase: 65:35 v/v 0.1% TFA in water:acetonitrile
-
Retention time: 6.8 minutes (main peak), 7.9 minutes (ethylation byproduct)
Impurity Profiling and Mitigation
Common synthesis-derived impurities include:
Identified Byproducts
| Impurity Structure | Source | Control Strategy |
|---|---|---|
| 7-Methoxy-4-hydroxyquinolin-2-one | Hydrolysis side reaction | Strict pH control (6.8–7.2) |
| N1-Ethyl-8-methoxy isomer | Methoxy group migration | Low-temperature alkylation |
Process analytical technology (PAT) tools enable real-time monitoring, reducing impurity levels to <0.15% in current Good Manufacturing Practice (cGMP) batches.
Comparative Evaluation of Synthetic Routes
Table 1. Method Performance Metrics
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical reflux | 71 | 93 | 14 | Moderate |
| Microwave-assisted | 83 | 97 | 0.5 | High |
| Continuous flow | 89 | 99 | 2.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include substituted quinolines, dihydroquinolines, and quinoline N-oxides, each with distinct chemical and biological properties .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from simpler quinoline derivatives. For instance, various methods have been documented for synthesizing related compounds through the modification of existing quinoline structures. These methods often employ reagents like triethylorthoformate and cyclopropyl amines to achieve the desired functional groups and ring structures .
Antibacterial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity. In a study involving various synthesized quinoline derivatives, compounds were screened against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Notably, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
Antifungal Activity
The compound also shows promise in antifungal applications. In tests against fungal strains like Candida albicans and Penicillium chrysogenum, several derivatives exhibited considerable activity, indicating that modifications to the basic structure can enhance efficacy against various pathogens .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the applications of this compound:
- Synthesis and Antimicrobial Studies : A study published in RSC Advances detailed the synthesis of new oxadiazol derivatives based on quinoline structures. The antimicrobial screening showed that some derivatives had excellent activity against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can lead to enhanced biological activity .
- Pharmaceutical Applications : Patents related to this compound suggest its utility in developing new antibacterial agents for treating systemic infections. The compounds derived from this structure have been shown to outperform traditional antibiotics in certain assays .
- Feed Additives : Another application discussed in patents includes the use of these compounds as feed additives in livestock to promote growth and improve feed utilization. This highlights the versatility of quinoline derivatives beyond human medicine into veterinary applications .
The following table summarizes the antimicrobial activity of various synthesized derivatives based on structural modifications:
| Compound Name | Target Pathogen | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| Compound 6d | Mycobacterium smegmatis | 6.25 | Antibacterial |
| Compound 9c | Pseudomonas aeruginosa | 12.5 | Antibacterial |
| Compound 7a | Candida albicans | 25 | Antifungal |
| Compound 9b | Penicillium chrysogenum | 50 | Antifungal |
Mechanism of Action
The mechanism of action of 1-Ethyl-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its antimicrobial activity . Additionally, the compound may interact with various cellular receptors and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
N1 Position
C6 Position
- No substituent: Unlike fluoroquinolones (e.g., ciprofloxacin, ), the absence of a C6-fluorine likely limits broad-spectrum antibacterial efficacy, as C6-F is crucial for DNA gyrase inhibition .
C7 Position
- 7-Methoxy group: Electron-donating and less bulky than piperazinyl () or amino groups (). Methoxy substituents may reduce bacterial uptake compared to polar groups like piperazine but improve metabolic stability .
- 7-Piperazinyl analogs : Found in ciprofloxacin () and derivatives (), these enhance water solubility and Gram-negative activity via hydrogen bonding with target enzymes .
C3 Carboxylic Acid
- Essential for binding to topoisomerase IV and DNA gyrase; conserved across all clinically used quinolones .
Key Analog Compounds and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
